molecular formula C22H36BN3O5 B13937804 tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

Katalognummer: B13937804
Molekulargewicht: 433.4 g/mol
InChI-Schlüssel: VIECGTZLLRWUEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its biological activity, and a boronate ester group, which is useful in Suzuki-Miyaura cross-coupling reactions.

Vorbereitungsmethoden

The synthesis of tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multiple steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the boronate ester group: This step often involves the use of boronic acids or boronate esters in the presence of catalysts.

    Attachment of the tert-butyl and oxan-4-yl groups: These groups can be introduced through substitution reactions using suitable reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The pyrazolo[4,3-c]pyridine core can be reduced under specific conditions.

    Substitution: The tert-butyl and oxan-4-yl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Wissenschaftliche Forschungsanwendungen

tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The pyrazolo[4,3-c]pyridine core exhibits biological activity, making this compound a potential candidate for drug discovery.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with molecular targets and pathways. The boronate ester group can participate in cross-coupling reactions, while the pyrazolo[4,3-c]pyridine core can interact with biological targets, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate include:

    tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate: This compound has a different core structure but shares the tert-butyl group.

    tert-butyl 2-(4-aminooxan-4-yl)acetate: This compound features the oxan-4-yl group but lacks the pyrazolo[4,3-c]pyridine core.

The uniqueness of this compound lies in its combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C22H36BN3O5

Molekulargewicht

433.4 g/mol

IUPAC-Name

tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C22H36BN3O5/c1-20(2,3)29-19(27)25-11-8-17-16(14-25)18(23-30-21(4,5)22(6,7)31-23)24-26(17)15-9-12-28-13-10-15/h15H,8-14H2,1-7H3

InChI-Schlüssel

VIECGTZLLRWUEP-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2CN(CC3)C(=O)OC(C)(C)C)C4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.